
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde
Übersicht
Beschreibung
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde is a chemical compound that has gained significance in various scientific research applications. It is a heterocyclic compound that contains a five-membered imidazole ring and a bromine atom attached to the phenyl group.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde varies depending on its application. It has been reported to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell proliferation and survival. Additionally, it acts as a chelating agent for metal ions by forming stable complexes with them.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to cause oxidative stress and DNA damage in cancer cells, leading to their death. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Furthermore, it has been reported to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde has several advantages for lab experiments. It is readily available and can be synthesized in high purity and yield. It exhibits potent biological activities, making it a valuable tool for studying various biological processes. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde has several potential future directions. It can be used as a lead compound for the synthesis of other biologically active compounds with improved potency and selectivity. It can also be further studied for its mechanism of action and its potential use in the treatment of other diseases such as viral infections and neurodegenerative disorders. Furthermore, its fluorescent properties can be exploited for the development of biosensors for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde is a valuable chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential for various biomedical applications.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde has been extensively used in various scientific research applications. It has been reported to exhibit potent antifungal, antibacterial, and anticancer activities. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been employed as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-2-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-13-6-11(7-15)14(8)10-4-2-9(12)3-5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEDBWZFCSHGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



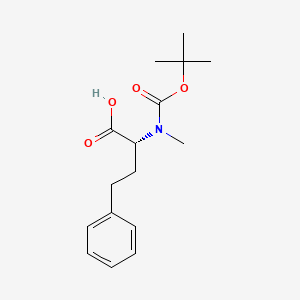

![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196945.png)
![5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196950.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B3196952.png)
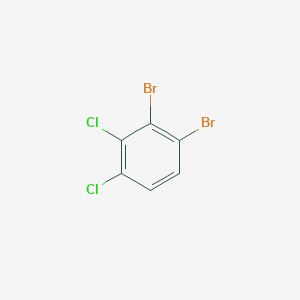




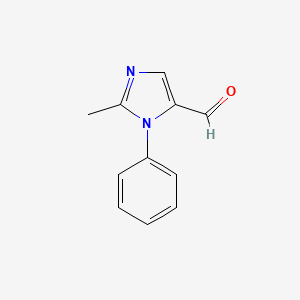
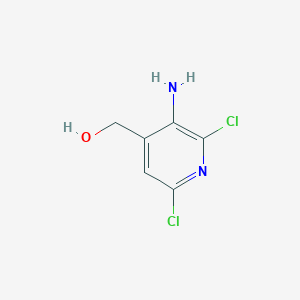
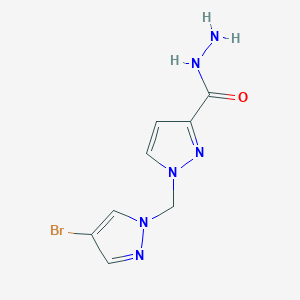
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3197024.png)